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Compound of Interest

Compound Name: vVv261

Cat. No.: B15607591

Core Summary

VV261 is an orally bioavailable, double prodrug of the potent antiviral nucleoside analog, 4'-
fluorouridine (4'-FU). Its mechanism of action is centered on the inhibition of viral RNA-
dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.
Developed to enhance the chemical stability and pharmacokinetic profile of its parent
compound, VV261 is a promising therapeutic candidate for the treatment of severe fever with
thrombocytopenia syndrome virus (SFTSV) infection. Upon administration, VV261 undergoes
metabolic activation to its triphosphate form, which acts as a competitive inhibitor and a chain
terminator of viral RNA synthesis.

Chemical Structure and Metabolic Activation

VV261 is chemically described as a 4'-FU derivative with three isobutyryl groups attached to
the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil
base.[1][2] This double prodrug design improves its stability and oral absorption.

The metabolic activation of VV261 is a multi-step enzymatic process that occurs intracellularly,
culminating in the formation of the pharmacologically active 4'-fluorouridine triphosphate (4'-FU-
TP). While the specific enzymes for VV261 are not explicitly detailed in the available literature,
the pathway can be inferred from the closely related prodrug VV251 and general knowledge of
nucleoside analog metabolism. The activation cascade is as follows:
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» Step 1: Esterase Cleavage: Following oral administration and absorption, the isobutyryl and
nicotinoyloxymethyl groups of VV261 are cleaved by ubiquitously expressed cellular
esterases in the intestine and liver, releasing the parent nucleoside, 4'-fluorouridine (4'-FU).

o Step 2: Phosphorylation Cascade: 4'-FU is then sequentially phosphorylated by host cell
kinases.

o Monophosphorylation: A cellular kinase, likely a uridine-cytidine kinase, phosphorylates 4'-
FU to 4'-fluorouridine monophosphate (4'-FU-MP).

o Diphosphorylation: 4'-FU-MP is further phosphorylated by a nucleoside monophosphate
kinase to yield 4'-fluorouridine diphosphate (4'-FU-DP).

o Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the
active antiviral agent, 4'-fluorouridine triphosphate (4'-FU-TP).

The following diagram illustrates the metabolic activation pathway of VV261.:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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